![molecular formula C34H22N2O B14405502 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 83425-98-3](/img/structure/B14405502.png)
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
準備方法
The synthesis of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction proceeds through an initial amino-ketone condensation followed by base- or acid-catalyzed cyclocondensation to produce the quinoline derivative . Other methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
化学反応の分析
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be compared with other quinoline derivatives, such as:
Quinolin-2(1H)-ones: These compounds are known for their pharmacological activities and are synthesized using photocatalytic methods.
1-Benzo(f)quinolin-2-yl-ethanone: This compound is used in early discovery research and has a similar quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
83425-98-3 |
|---|---|
分子式 |
C34H22N2O |
分子量 |
474.5 g/mol |
IUPAC名 |
1-(4-phenoxyphenyl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C34H22N2O/c1-2-10-26(11-3-1)37-27-18-14-24(15-19-27)29-22-33(31-20-17-25-9-5-7-13-30(25)35-31)36-32-21-16-23-8-4-6-12-28(23)34(29)32/h1-22H |
InChIキー |
JZXSTRCMSWXDIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


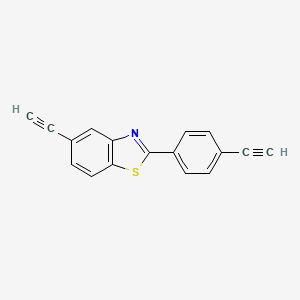
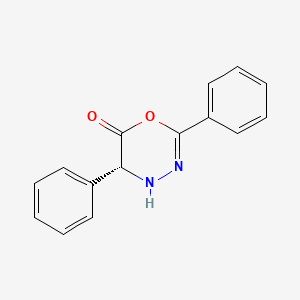
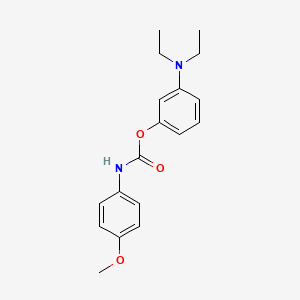
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
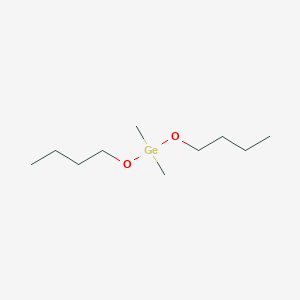

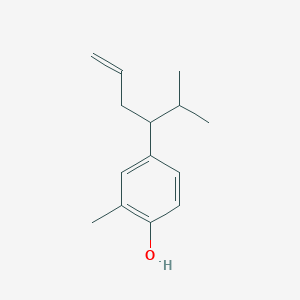

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)

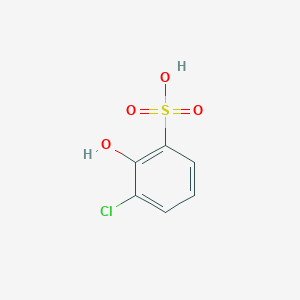
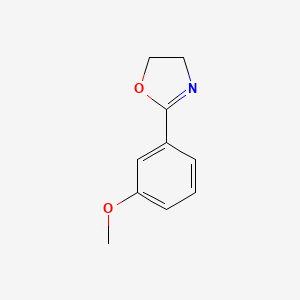
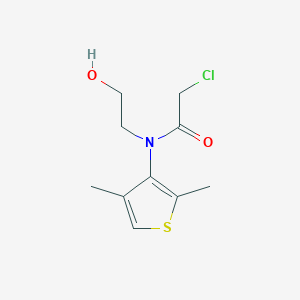
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
